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molecular formula C16H21NO5S B8048134 6-(2,3-dimethyl-5-sulfo-3H-indol-3-yl)hexanoic acid

6-(2,3-dimethyl-5-sulfo-3H-indol-3-yl)hexanoic acid

Cat. No. B8048134
M. Wt: 339.4 g/mol
InChI Key: GHCMZZOTVCLUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07615646B2

Procedure details

4-Hydrazinobenzenesulfonic acid (1.88 g, 10 mmol), 7-methyl-8-oxononanoic acid (2.8 g, 15 mmol) and glacial acetic acid (10 ml) were mixed and heated under reflux for 6 hrs. The solvent was then evaporated under vacuum and the residue triturated with diethyl ether until a solid was obtained. This was dried under vacuum to give crude product, 3.4 g (100%). This was purified by preparative HPLC as required (RPC18. Water+0.1% TFA→MeCN+0.1% TFA gradient). UV/Vis (Water+0.1% TFA): 274, 229, 204 nm. 1H-nmr (D2O) δ 0.6-0.9 (2H, broad m), 1.10-1.25 (2H, broad m), 1.35-1.50 (2H, m), 1.60 (3H, s), 2.10-2.40 (2H, broad m+2H, t), 7.77 (1H, d), 7.97 (1H, dd) and 8.06 (1H, d) MS (MALDI-TOF) MH+340.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[CH:7][C:6]([S:9]([OH:12])(=[O:11])=[O:10])=[CH:5][CH:4]=1)N.[CH3:13][CH:14]([C:23](=O)[CH3:24])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][C:20]([OH:22])=[O:21]>C(O)(=O)C>[CH3:24][C:23]1[C:14]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][C:20]([OH:22])=[O:21])([CH3:13])[C:8]2[C:3](=[CH:4][CH:5]=[C:6]([S:9]([OH:12])(=[O:11])=[O:10])[CH:7]=2)[N:1]=1

Inputs

Step One
Name
Quantity
1.88 g
Type
reactant
Smiles
N(N)C1=CC=C(C=C1)S(=O)(=O)O
Name
Quantity
2.8 g
Type
reactant
Smiles
CC(CCCCCC(=O)O)C(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hrs
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue triturated with diethyl ether until a solid
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
This was dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give crude product, 3.4 g (100%)
CUSTOM
Type
CUSTOM
Details
This was purified by preparative HPLC

Outcomes

Product
Name
Type
Smiles
CC1=NC2=CC=C(C=C2C1(C)CCCCCC(=O)O)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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